

BR351 (IBI351/Fulzerasib): A Comparative Analysis of a Novel KRAS G12C Inhibitor

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and selectivity of BR351 (IBI351/Fulzerasib) against other KRAS G12C inhibitors, supported by experimental data from recent clinical trials.

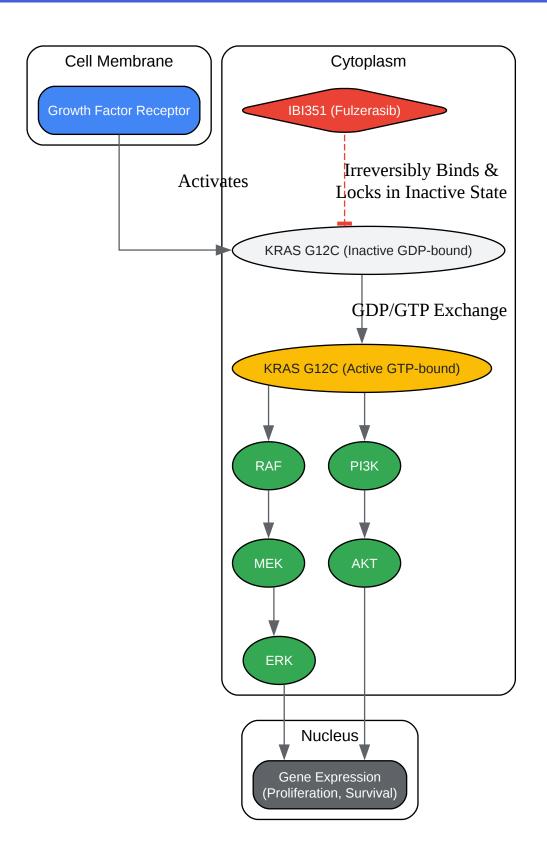
BR351, also known as IBI351 and Fulzerasib (GFH925), is a potent and irreversible inhibitor of the KRAS G12C mutation, a key driver in several cancers.[1][2][3] This guide will delve into its performance in clinical settings, particularly in non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (mCRC), and compare it with the established KRAS G12C inhibitors, Sotorasib and Adagrasib.

Mechanism of Action

IBI351 is an orally active, small-molecule inhibitor that specifically targets the KRAS G12C mutation.[1][4] It works by covalently binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[1][5] This irreversible binding prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream signaling pathways like the MAPK and PI3K-AKT cascades that are responsible for tumor cell proliferation and survival.[1] Preclinical studies have demonstrated its high selectivity for the G12C mutant isoform.[4]

Below is a diagram illustrating the KRAS signaling pathway and the inhibitory action of IBI351.





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Figure 1: Simplified KRAS Signaling Pathway and IBI351 Inhibition.



Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)

IBI351 has demonstrated promising efficacy in patients with previously treated, advanced KRAS G12C-mutated NSCLC. The following table compares key performance metrics from clinical trials of IBI351, Sotorasib, and Adagrasib.

Metric	IBI351 (Fulzerasib)	Sotorasib	Adagrasib	
Trial(s)	Phase II Pivotal Study	CodeBreaK 100/200	KRYSTAL-1	
Objective Response Rate (ORR)	49.1%[1][4]	37.1% - 41%[6][7]	42.9%[6][7]	
Disease Control Rate (DCR)	90.5%[1][4]	80%[8]	80%[8]	
Median Progression- Free Survival (PFS)	9.7 months[1][4]	6.3 - 6.8 months[6][7]	6.5 months[6][7]	
Median Overall Survival (OS)	Not Reached (at time of report)[4]	12.5 months[8]	12.6 months[8]	

Data is based on monotherapy in previously treated patients.

IBI351 has also shown significant promise in combination therapies. In the Phase II KROCUS study, IBI351 combined with cetuximab for the first-line treatment of advanced KRAS G12C-mutated NSCLC demonstrated an impressive ORR of 81.8% and a DCR of 100%.[6][9]

Comparative Efficacy in Metastatic Colorectal Cancer (mCRC)

The efficacy of KRAS G12C inhibitors as monotherapy is more modest in mCRC compared to NSCLC. Combination therapy, typically with an anti-EGFR antibody like cetuximab or panitumumab, has shown improved outcomes.



Metric	IBI351 (Fulzerasi b) Monother apy	Sotorasib Monother apy	Adagrasib Monother apy	IBI351 + Cetuxima b	Sotorasib + Panitumu mab	Adagrasib + Cetuximab
Trial(s)	Pooled Phase I (NCT0500 5234, NCT05497 336)	CodeBrea K 100	KRYSTAL- 1	KROCUS (NSCLC data, CRC combo data emerging)	CodeBrea K 300	KRYSTAL- 1
Objective Response Rate (ORR)	44.6% - 45.8%[2][3]	9.7%[10]	19% - 22% [11][12]	(Data emerging)	26%[13]	34% - 39% [12][14]
Disease Control Rate (DCR)	87.5% - 89.6%[2][3]	82.3%[10]	73.8% - 87%[11] [12]	(Data emerging)	-	100%[12]
Median Progressio n-Free Survival (PFS)	8.1 - 8.2 months[2] [3]	4.0 months[10]	5.6 months[11] [12]	(Data emerging)	5.6 months[13]	~7 months[14]
Median Overall Survival (OS)	17.0 months[2]	10.6 months[10]	12.2 months[11]	(Data emerging)	Not Statistically Significant vs SOC	~16 months[14]

Safety and Tolerability

The safety profiles of these inhibitors are generally considered manageable. Treatment-related adverse events (TRAEs) are common but are mostly low-grade.



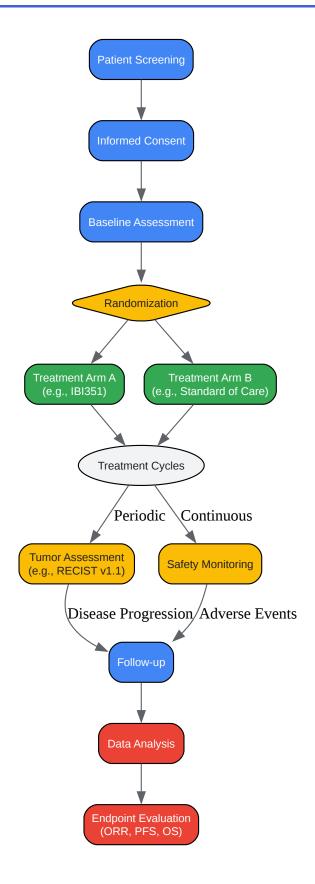
Drug	Common TRAEs	Grade ≥3 TRAEs
IBI351 (Fulzerasib)	Anemia, decreased white blood cell count, increased alanine aminotransferase, pruritus.[2][15]	~25% in mCRC studies.[2]
Sotorasib	Diarrhea, musculoskeletal pain, fatigue, hepatotoxicity.[7]	Hepatotoxicity has been noted, especially when administered close to checkpoint inhibitor therapy.[16]
Adagrasib	Diarrhea, nausea, vomiting, fatigue, hepatotoxicity.[7]	Generally manageable, with a distinct hepatotoxicity profile from Sotorasib.[16]

Experimental Protocols

The data presented is derived from structured clinical trials. Below is a generalized workflow for these studies.

Clinical Trial Workflow





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